Nuzhenide

Vue d'ensemble

Description

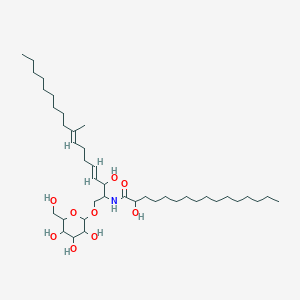

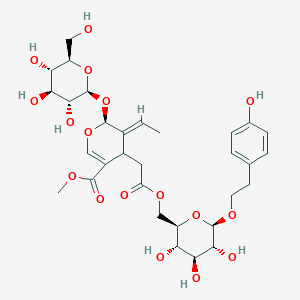

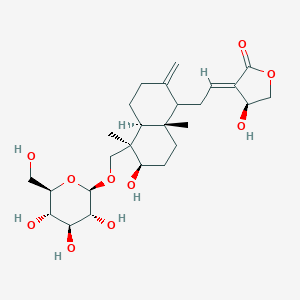

Nuzhenide (also known as Specnuezhenide) is a major component of olive seeds and is a member of the class of compounds known as saccharolipids . It is known for its strong antioxidant activity .

Synthesis Analysis

Nuzhenide is an iridoid glycoside isolated from Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz . It is used as a traditional Chinese medicine for clearing away heat and toxic materials . The synthesis of Nuzhenide involves the use of laccases, a class of multicopper oxidases that catalyse the one-electron oxidation of four equivalents of a reducing substrate, with the concomitant four-electron reduction of dioxygen to water .

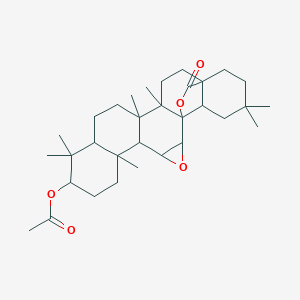

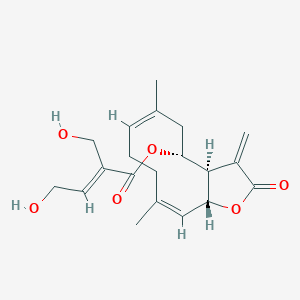

Molecular Structure Analysis

The molecular formula of Nuzhenide is C31H42O17 . Its molecular weight is 686.66 . The structure of Nuzhenide involves a complex arrangement of carbon, hydrogen, and oxygen atoms .

Physical And Chemical Properties Analysis

Nuzhenide has a molecular weight of 686.66 . It is a powder that should be stored at -20°C .

Applications De Recherche Scientifique

Summary of the Application

Nuzhenide, along with other secoiridoids, was found in the extract from Fraxinus mandshurica seeds. This extract was studied for its potential anti-obesity effects and its ability to modulate gut microbiota .

Methods of Application or Experimental Procedures

The extract was administered to high-fat diet-fed mice. The pancreatic lipase inhibitory activities of the isolated compounds were evaluated in vitro. The anti-obesity and gut microbiota modulation effect of the extract on the mice were also studied in vivo .

Results or Outcomes

The results showed that 19 secoiridoids were isolated from the extract, with Nuzhenide having the highest content (88.21 mg/g). All these secoiridoid compounds exhibited good pancreatic lipase inhibitory activity. After obese mice were administered with the extract for 8 weeks, body weight decreased by 15.81%. The extract could also attenuate lipid accumulation in serum and liver, relieve damage in liver and kidney, and extenuate oxidative stress injury and inflammation caused by obesity in mice .

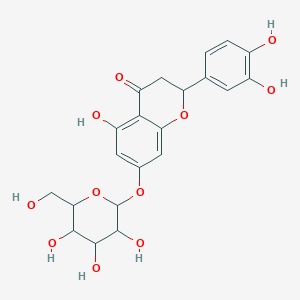

2. Anti-Inflammatory Activity

Summary of the Application

Nuzhenide, an iridoid glycoside isolated from Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz., was studied for its anti-inflammatory activity .

Methods of Application or Experimental Procedures

LPS-stimulated RAW264.7 cells were used to detect the effect of Nuzhenide on the release of cytokines. Protein expression levels of related molecular markers were quantitated by western blot analysis. The levels of ROS, NO, and Ca2+ were detected by flow cytometry .

Results or Outcomes

Nuzhenide exhibited anti-inflammatory activity and reduced the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6. It suppressed the expression of the phosphorylated proteins like IKKα/β, IκBα, and p65. Nuzhenide inhibited the levels of ROS, NO, and Ca2+ in LPS-stimulated RAW264.7 cells. It also suppressed LPS-induced NF-B/p65 translocation from the cytoplasm into the nucleus .

Safety And Hazards

Orientations Futures

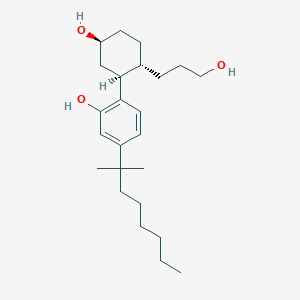

While Nuzhenide has shown promising results in terms of its anti-inflammatory and antioxidant activities, more research is needed to fully understand its potential therapeutic applications. Future studies could focus on exploring its anti-tumor properties, its effects on glucose regulation , and its potential use in the treatment of other diseases.

Propriétés

IUPAC Name |

methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKUCSFEBXPTAY-DTYPFZMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346301 | |

| Record name | Nuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Specnuezhenide | |

CAS RN |

39011-92-2 | |

| Record name | Nuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)

![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)